molecular formula C8H10Cl2S B13160650 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene

2-Chloro-5-(3-chloro-2-methylpropyl)thiophene

Cat. No.: B13160650
M. Wt: 209.14 g/mol
InChI Key: GWAZFJOEXJLRAS-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-chloro-2-methylpropyl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This particular compound is characterized by the presence of two chlorine atoms and a methyl group attached to the thiophene ring, making it a chlorinated derivative of thiophene. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene can be achieved through various synthetic routes. One common method involves the chlorination of 5-(3-chloro-2-methylpropyl)thiophene using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the chlorination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-chloro-2-methylpropyl)thiophene is unique due to the presence of both chlorine and a methyl-substituted propyl group, which can influence its reactivity and properties.

Properties

Molecular Formula

C8H10Cl2S

Molecular Weight

209.14 g/mol

IUPAC Name

2-chloro-5-(3-chloro-2-methylpropyl)thiophene

InChI

InChI=1S/C8H10Cl2S/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3

InChI Key

GWAZFJOEXJLRAS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(S1)Cl)CCl

Origin of Product

United States

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